molecular formula C20H13ClN4O2S B12164780 2-(1,3-benzothiazol-2-yl)-N'-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide

2-(1,3-benzothiazol-2-yl)-N'-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide

Cat. No.: B12164780
M. Wt: 408.9 g/mol
InChI Key: BESQVBCHRXIHBJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyridine carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce different hydrazide derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyridine carbohydrazides. Examples are:

Uniqueness

What sets 2-(1,3-benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H13ClN4O2S

Molecular Weight

408.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N'-(4-chlorobenzoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C20H13ClN4O2S/c21-13-9-7-12(8-10-13)18(26)24-25-19(27)14-4-3-11-22-17(14)20-23-15-5-1-2-6-16(15)28-20/h1-11H,(H,24,26)(H,25,27)

InChI Key

BESQVBCHRXIHBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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